molecular formula C12H12O2 B14280379 4-Pentynal, 3-methoxy-5-phenyl- CAS No. 133649-74-8

4-Pentynal, 3-methoxy-5-phenyl-

Cat. No.: B14280379
CAS No.: 133649-74-8
M. Wt: 188.22 g/mol
InChI Key: HYBAVGZNVGSWBJ-UHFFFAOYSA-N
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Description

4-Pentynal, 3-methoxy-5-phenyl- is an organic compound characterized by the presence of a pentynal group, a methoxy group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentynal, 3-methoxy-5-phenyl- typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of 4-Pentynal, 3-methoxy-5-phenyl- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Pentynal, 3-methoxy-5-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

4-Pentynal, 3-methoxy-5-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pentynal, 3-methoxy-5-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentynal, 3-methoxy-5-trifluoromethyl-phenyl-
  • 4-Pentynal, 3-methoxy-5-chlorophenyl-
  • 4-Pentynal, 3-methoxy-5-bromophenyl-

Uniqueness

The presence of the methoxy group and the phenyl ring enhances its stability and reactivity compared to similar compounds .

Properties

CAS No.

133649-74-8

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

3-methoxy-5-phenylpent-4-ynal

InChI

InChI=1S/C12H12O2/c1-14-12(9-10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,9H2,1H3

InChI Key

HYBAVGZNVGSWBJ-UHFFFAOYSA-N

Canonical SMILES

COC(CC=O)C#CC1=CC=CC=C1

Origin of Product

United States

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